molecular formula C17H15ClF2N2O3 B2923059 N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide CAS No. 1795420-28-8

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide

Cat. No.: B2923059
CAS No.: 1795420-28-8
M. Wt: 368.76
InChI Key: MPJICZKTCHTKMV-UHFFFAOYSA-N
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Description

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide is a chemical compound with the molecular formula C17H15ClF2N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide typically involves the reaction of 2-chlorophenyl and 2,5-difluorophenyl derivatives under specific conditions. The process may include steps such as:

    Formation of Intermediate Compounds: Initial reactions to form intermediate compounds that contain the chlorophenyl and difluorophenyl groups.

    Coupling Reactions: Coupling of these intermediates with methoxyethyl groups under controlled conditions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to substitute specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-chlorophenyl)-2-methoxyethyl]-N’-(2,5-difluorophenyl)ethanediamide
  • 2-methoxyethyl N-(2-chlorophenyl)carbamate
  • 2-bromo-4-methoxy-3-methylbenzene diazonium chloride

Uniqueness

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(2,5-difluorophenyl)ethanediamide is unique due to its specific combination of chlorophenyl, methoxyethyl, and difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O3/c1-25-15(11-4-2-3-5-12(11)18)9-21-16(23)17(24)22-14-8-10(19)6-7-13(14)20/h2-8,15H,9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJICZKTCHTKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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